molecular formula C26H25F2N7O6S2 B606597 セントリノン CAS No. 1798871-30-3

セントリノン

カタログ番号 B606597
CAS番号: 1798871-30-3
分子量: 633.65
InChIキー: HHJSKDRCUMVWKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

Centrinone exhibits more than 1000-fold selectivity for Plk4 over Aurora A/B and does not affect cellular Aurora A or B substrate phosphorylation at concentrations that deplete centrosomes . Centrinone treatment of HeLa human cervical carcinoma cells leads to a progressive reduction in foci containing centriolar and pericentriolar material markers at each round of cell division, until most cells lack centrioles and centrosomes .

科学的研究の応用

Polo-like キナーゼ 4 (Plk4) の阻害

セントリノンは、中心小体の集合を開始するセリン-スレオニンタンパク質キナーゼであるPolo-like キナーゼ 4 (Plk4) の可逆的阻害剤です {svg_1}. この阻害は、ヒトおよび他の脊椎動物細胞における中心体の枯渇につながります {svg_2}. この応用は、中心体が正常細胞および癌細胞の増殖において重要な役割を果たしていることを調査するために不可欠です {svg_3}.

中心体の枯渇

セントリノン処理は、細胞における中心体の枯渇を引き起こす可能性があります {svg_4}. これは、余分な中心体が癌細胞の一般的な特徴であるため重要です {svg_5}. したがって、中心体を枯渇させる能力は、中心体が癌細胞の増殖における役割を理解するための貴重な洞察を提供することができます {svg_6}.

老化様 G1 状態の調査

セントリノン処理による中心体の喪失は、正常細胞を老化様 G1 状態に不可逆的に停止させる可能性があります {svg_7}. この状態は、DNA 損傷、ストレス、Hippo シグナル伝達、拡張された有糸分裂期間、または分離エラーとは無関係な p53 依存性メカニズムを通じて達成されます {svg_8}. この応用は、老化の基盤となる細胞メカニズムを理解するために重要です {svg_9}.

癌細胞増殖の研究

興味深いことに、正常または増幅された中心体数を備えた癌細胞株は、中心体の喪失後も無限に増殖することができます {svg_10}. これは、癌関連の変異を持つ細胞は、中心体の喪失に対する反応において正常細胞とは根本的に異なることを示唆しています {svg_11}.

中心体非依存性有糸分裂紡錘体の集合

セントリノンは、PCNT および CDK5RAP2 の阻害と組み合わせて使用して、ヒト細胞における紡錘体の集合に対する中心体と PCM マトリックスの相対的な貢献を調査することができます {svg_12}. これは、PCM マトリックスは中心体とは独立して自己組織化して、紡錘体の集合のための微小管を生成することができるため重要です {svg_13}.

白血病発症の調査

セントリノンの急性骨髄性白血病 (AML) 細胞株の生物学的行動への影響が研究されています {svg_14}. これには、細胞増殖、アポトーシス、細胞周期、コロニー形成に対するセントリノンの影響を調査することが含まれます {svg_15}. この応用は、AML の白血病発症における PLK4 の役割とメカニズムを理解するために不可欠です {svg_16}.

作用機序

Target of Action

Centrinone is a selective and reversible inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is a serine-threonine protein kinase that initiates centriole assembly . Centrioles are ancient organelles that build centrosomes, the major microtubule-organizing centers of animal cells .

Mode of Action

Centrinone interacts with PLK4, inhibiting its activity and thereby preventing centriole assembly . This interaction leads to centrosome depletion in human and other vertebrate cells . The inhibition of PLK4 activity by Centrinone is dose-dependent, with PLK4 cellular mobility decreasing as Centrinone concentration increases .

Biochemical Pathways

The primary biochemical pathway affected by Centrinone is the centriole duplication pathway. By inhibiting PLK4, Centrinone prevents the assembly of new centrioles . This leads to a decrease in centrosome numbers, which can have downstream effects on cell division and proliferation .

Pharmacokinetics

It is known that centrinone is a small molecule inhibitor, which typically have good bioavailability and can easily penetrate cell membranes to reach their targets .

Result of Action

The inhibition of PLK4 by Centrinone results in centrosome depletion, which can have various effects depending on the cell type. In normal cells, centrosome loss irreversibly arrests cells in a senescence-like G1 state by a p53-dependent mechanism . In contrast, certain cancer cell lines can continue to proliferate after centrosome loss . Additionally, Centrinone has been shown to inhibit the proliferation of acute myeloid leukemia (AML) cells in a dose- and time-dependent manner .

Action Environment

The action of Centrinone can be influenced by various environmental factors. For example, the presence of certain genetic mutations can affect the sensitivity of cells to Centrinone . Additionally, the cellular environment, including the presence of other signaling molecules and the state of the cell cycle, can also influence the efficacy and stability of Centrinone .

Safety and Hazards

Centrinone is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

将来の方向性

Centrinone plays an essential role in epithelial cancers and should be further explored as a potential biomarker and/or therapeutic target . Continued detailed exploration of available and next-generation PLK4 inhibitors may provide a new dimension for novel cancer therapeutics following successful clinical trials .

生化学分析

Biochemical Properties

Centrinone functions by inhibiting PLK4, thereby preventing centriole duplication. It exhibits a high affinity for PLK4 with a Ki of 0.16 nM . The compound interacts with various centrosomal proteins, including centriolar and pericentriolar material markers, leading to centrosome depletion in treated cells . This interaction is crucial for its role in disrupting the normal cell cycle and inducing cell cycle arrest.

Cellular Effects

Centrinone has profound effects on cellular processes. It causes centrosome depletion, leading to a senescence-like G1 arrest in normal cells through a p53-dependent mechanism . In cancer cells, centrinone treatment results in growth arrest, morphological aberrations, and cell death . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PLK4 and its downstream targets .

Molecular Mechanism

At the molecular level, centrinone exerts its effects by binding to the ATP-binding site of PLK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of substrates necessary for centriole duplication, leading to centrosome depletion . The compound also affects the expression of cell cycle-related proteins, such as Cyclin A2, Cyclin B1, and Cyclin-dependent kinase 1 (CDK1), contributing to cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, centrinone’s effects are time-dependent. Short-term exposure leads to a progressive reduction in centrosome numbers, while long-term treatment results in irreversible centrosome loss and cell cycle arrest . The compound is stable under experimental conditions, and its degradation products do not interfere with its biological activity .

Dosage Effects in Animal Models

In animal models, the effects of centrinone vary with dosage. Low doses inhibit centriole duplication without causing significant toxicity, while higher doses lead to centrosome depletion and cell death . Toxic effects, such as weight loss and organ damage, have been observed at very high doses, indicating a threshold for safe administration .

Metabolic Pathways

Centrinone is involved in metabolic pathways related to cell cycle regulation and centrosome biogenesis. It interacts with enzymes and cofactors that regulate centriole duplication and cell division . The compound’s inhibition of PLK4 disrupts these pathways, leading to altered metabolic flux and changes in metabolite levels .

Transport and Distribution

Within cells, centrinone is transported and distributed to centrosomes, where it exerts its inhibitory effects . The compound interacts with transporters and binding proteins that facilitate its localization to centrosomes . This targeted distribution is essential for its function in centrosome depletion and cell cycle arrest.

Subcellular Localization

Centrinone localizes primarily to centrosomes, where it inhibits PLK4 activity . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation at centrosomes . This precise localization is critical for its effectiveness in disrupting centriole duplication and inducing cell cycle arrest.

特性

IUPAC Name

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJSKDRCUMVWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F2N7O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。